DPP-728 HCl

Übersicht

Beschreibung

DPP-728 Hydrochloride, also known as NVP DPP 728 dihydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, DPP-728 Hydrochloride enhances the levels of these incretin hormones, thereby improving insulin secretion and glucose tolerance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DPP-728 Hydrochloride involves multiple steps, starting with the preparation of the core pyridinecarbononitrile structure. The key steps include:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of Functional Groups: The cyano and amino groups are introduced through nucleophilic substitution reactions.

Final Assembly: The final product is obtained by coupling the pyridinecarbononitrile core with other functional groups under controlled conditions.

Industrial Production Methods: Industrial production of DPP-728 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Synthesis: Large reactors are used to carry out the synthesis in batches, ensuring consistent quality.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: DPP-728 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of DPP-728 Hydrochloride with modified functional groups, which can be further utilized in research and development .

Wissenschaftliche Forschungsanwendungen

DPP-728 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of DPP-IV inhibitors and their chemical properties.

Biology: The compound is employed in biological studies to investigate the role of DPP-IV in various physiological processes.

Medicine: DPP-728 Hydrochloride is used in preclinical studies to evaluate its potential as a therapeutic agent for type 2 diabetes mellitus.

Industry: The compound is utilized in the development of new pharmaceuticals targeting DPP-IV for the treatment of metabolic disorders

Wirkmechanismus

DPP-728 Hydrochloride is compared with other DPP-IV inhibitors such as:

Sitagliptin: Both compounds inhibit DPP-IV, but DPP-728 Hydrochloride has shown higher selectivity and potency in some studies.

Vildagliptin: Similar to DPP-728 Hydrochloride, vildagliptin is used to treat type 2 diabetes mellitus, but they differ in their pharmacokinetic profiles.

Saxagliptin: While saxagliptin also inhibits DPP-IV, DPP-728 Hydrochloride has a different chemical structure and may offer distinct advantages in terms of efficacy and safety

Vergleich Mit ähnlichen Verbindungen

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

DPP-728 Hydrochloride stands out due to its unique chemical structure and high selectivity for DPP-IV, making it a valuable compound in the study and treatment of metabolic disorders.

Biologische Aktivität

DPP-728 HCl, also known as NVP-DPP728, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism and insulin secretion. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on glucose metabolism, and relevant case studies.

DPP-IV is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which are crucial for insulin secretion in response to meals. By inhibiting DPP-IV, this compound enhances the levels of GLP-1, leading to improved insulin release and better glycemic control. The compound has been characterized by its slow-binding inhibition kinetics with a dissociation constant of approximately 11 nM and an IC50 value of 14 nM .

Kinetic Parameters

| Parameter | Value |

|---|---|

| 11 nM | |

| IC50 | 14 nM |

| Ms | |

| s |

The mechanism involves the formation of a reversible complex with DPP-IV, which alters the enzyme's activity and prolongs the action of GLP-1 in circulation .

Effects on Glucose Metabolism

Research has demonstrated that this compound significantly improves glucose tolerance and insulin secretion in various models. In particular, studies involving non-obese diabetic (NOD) mice have shown that treatment with DPP-728 can reverse new-onset diabetes by reducing insulitis and promoting β-cell regeneration.

Case Study: NOD Mice

In a study where NOD mice were treated with this compound at a dosage of 30 mg/kg twice daily:

- Results after 2 weeks : 57% remission in diabetes.

- Results after 4 weeks : 74% remission.

- Results after 6 weeks : 73% remission.

The treatment was associated with increased levels of regulatory T cells and reduced inflammation within pancreatic islets .

Clinical Relevance

The clinical implications of this compound's biological activity are significant for T2DM management. By enhancing GLP-1 levels, it not only aids in glycemic control but also has potential anti-inflammatory effects that could benefit patients with metabolic syndrome.

Summary of Findings

This compound exhibits several key biological activities:

- Potent Inhibition of DPP-IV : Enhances GLP-1 levels, improving insulin secretion.

- Improvement in Glycemic Control : Demonstrated efficacy in reversing diabetes in animal models.

- Regulatory T Cell Modulation : Increases immune regulation through T cell dynamics.

Eigenschaften

CAS-Nummer |

247016-69-9 |

|---|---|

Molekularformel |

C15H18N6O |

Molekulargewicht |

298.34 g/mol |

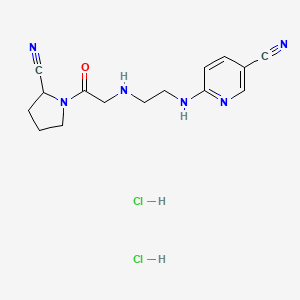

IUPAC-Name |

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1 |

InChI-Schlüssel |

VFFZWMWTUSXDCB-ZDUSSCGKSA-N |

SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |

Kanonische SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NVP-728; DPP-728; NVP-DPP-728; NVP-728; DPP-728; NVP-DPP-728; DPP-728 HCl; DPP-728 dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.